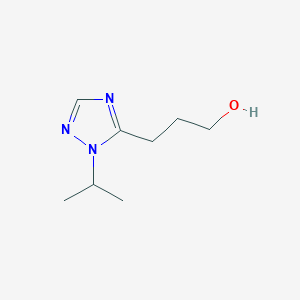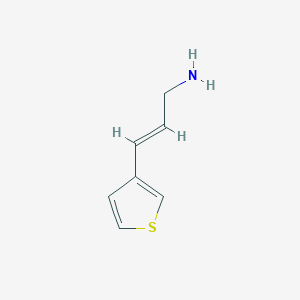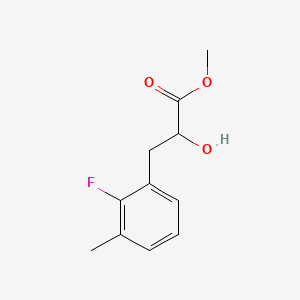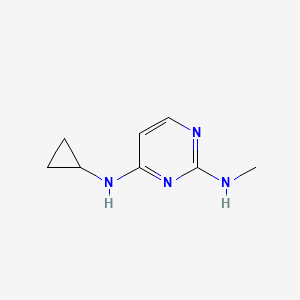![molecular formula C12H14BrNS B13618955 2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
2-(4-Bromopentyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromopentyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
The synthesis of 2-(4-Bromopentyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-bromopentyl bromide under basic conditions. This reaction typically requires a solvent such as toluene and a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .
化学反応の分析
2-(4-Bromopentyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromopentyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(4-Bromopentyl)benzo[d]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
作用機序
The mechanism of action of 2-(4-Bromopentyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors involved in disease processes. The thiazole ring can interact with the active site of the target protein, leading to inhibition of its activity. Additionally, the bromopentyl group can enhance the compound’s binding affinity and selectivity for the target .
類似化合物との比較
2-(4-Bromopentyl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-(4-Bromophenyl)benzo[d]thiazole: This compound has a bromophenyl group instead of a bromopentyl group, which can affect its biological activity and chemical reactivity.
2-(4-Chloropentyl)benzo[d]thiazole: The presence of a chlorine atom instead of bromine can influence the compound’s reactivity and interactions with molecular targets.
2-(4-Methylpentyl)benzo[d]thiazole: The methyl group can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
特性
分子式 |
C12H14BrNS |
|---|---|
分子量 |
284.22 g/mol |
IUPAC名 |
2-(4-bromopentyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(13)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChIキー |
PIAPKLPIYMZTPK-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC1=NC2=CC=CC=C2S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


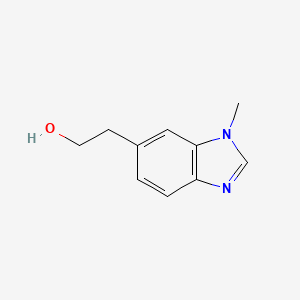
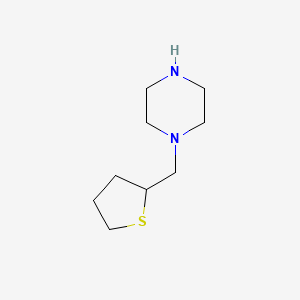
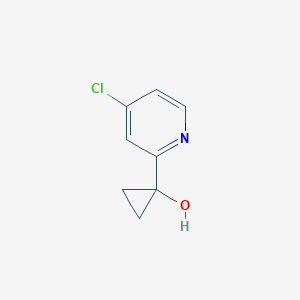
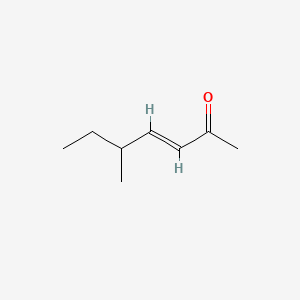
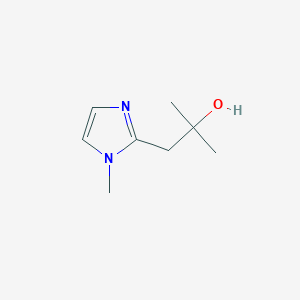
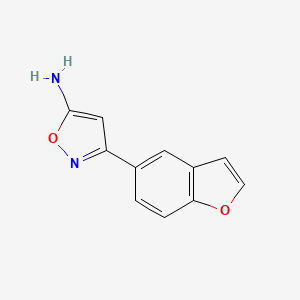
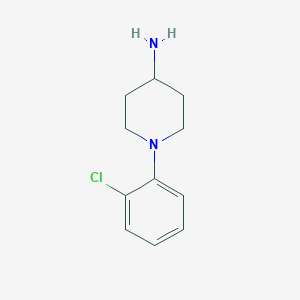

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
